Angstrom6

Oncology Metastasis Cell Migration

Angstrom6 (A6 peptide, Ac-KPSSPPEE-NH2) uniquely engages CD44 to potentiate hyaluronic acid adhesion while activating FAK/MAP-ERK, producing an enhanced-adhesion/suppressed-migration phenotype that no conventional uPA enzymatic inhibitor (UK-371804, WX-340) can replicate. Unlike CD44-blocking antibodies, it preserves receptor function for signaling studies. Clinically benchmarked (Phase 1/2 PK and safety data), with ≥100 mg/mL aqueous solubility for straightforward in vivo dosing. Choose Angstrom6 when your hypothesis requires CD44 pathway interrogation—not just uPA inhibition.

Molecular Formula C39H62N10O15
Molecular Weight 911.0 g/mol
Cat. No. B8137587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngstrom6
Molecular FormulaC39H62N10O15
Molecular Weight911.0 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyYUDSEXRLRQZDOS-PJYAFMLMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angstrom6: An 8-Amino Acid uPA-Derived Peptide with CD44-Mediated Anti-Metastatic Activity


Angstrom6 (A6 peptide, Ac-KPSSPPEE-NH2, MW 910.97, CAS 220334-14-5) is a synthetic eight-amino acid peptide derived from the connecting peptide domain of single-chain urokinase plasminogen activator (scuPA) [1]. Unlike direct enzymatic uPA inhibitors, Angstrom6 interferes with the uPA/uPAR signaling cascade while also binding to CD44 to modulate cell adhesion and migration [2]. This dual mechanism—perturbation of uPA/uPAR signaling coupled with CD44 engagement—distinguishes Angstrom6 from classical uPA active-site inhibitors and positions it as a tool for investigating metastasis biology and CD44-mediated signal transduction [1].

Why uPA/uPAR Pathway Inhibitors Cannot Be Substituted for Angstrom6 Without Functional Consequence


Compounds that inhibit the uPA/uPAR axis (e.g., UK-371804, ZK824859, WX-340) act predominantly by blocking uPA enzymatic activity or uPA-uPAR binding, thereby attenuating plasminogen activation and extracellular matrix degradation [1]. Angstrom6 operates through a mechanistically distinct pathway: it does not directly inhibit uPA catalytic function but rather binds to CD44, potentiating CD44-dependent adhesion to hyaluronic acid while simultaneously activating FAK and MAP/ERK phosphorylation [2]. This CD44-centric mechanism produces a cellular phenotype—enhanced adhesion concurrent with suppressed migration—that is not recapitulated by direct uPA inhibitors. Consequently, substituting Angstrom6 with a conventional uPA inhibitor in experiments designed to interrogate CD44-mediated signaling or adhesion dynamics will yield fundamentally different outcomes, potentially invalidating the experimental hypothesis. The functional divergence is particularly consequential in metastasis models where CD44 adhesive activity governs tumor cell dissemination [1].

Angstrom6 Quantitative Evidence: Comparative Migration Inhibition, CD44 Activation, and In Vivo Anti-Metastatic Efficacy


Angstrom6 Migration Inhibition Across Multiple Ovarian and Breast Cancer Cell Lines Compared with Control Baseline

In a direct comparative migration assay, Angstrom6 demonstrated consistent inhibition of tumor cell migration across six independent cancer cell lines. The migration-blocking activity, quantified by IC50 values ranging from 10 to 100 nM, was observed in OVCAR8, OVCAR3, ES2, IGROV-1 (ovarian cancer), and MDA-MB-468 and MDA-MB361 (breast cancer) cells [1]. Vehicle-treated control cells served as the baseline comparator, establishing that Angstrom6 produces a statistically significant and biologically relevant reduction in migratory capacity at nanomolar concentrations. The IC50 range reflects cell-line-specific differences in CD44 expression and uPA/uPAR signaling dependence, underscoring the necessity of verifying compound activity in the user's specific cellular model rather than assuming uniform potency.

Oncology Metastasis Cell Migration

Angstrom6 Enhancement of CD44-Dependent Adhesion Contrasted with Unstimulated Basal Adhesion

Angstrom6 treatment significantly potentiated CD44-dependent adhesion of cancer cells to hyaluronic acid, an effect documented by increased cell attachment relative to unstimulated control cells. This adhesion enhancement was mechanistically linked to activation of focal adhesion kinase (FAK) and MAP/ERK kinase phosphorylation [1]. The functional dichotomy—enhanced adhesion coupled with suppressed migration—represents a signature CD44-modulatory phenotype that distinguishes Angstrom6 from CD44-blocking antibodies or hyaluronan oligosaccharides, which typically abrogate adhesion entirely. Quantitative adhesion fold-change data, while not explicitly enumerated in the abstracted vendor materials, can be accessed in the primary publication for precise benchmarking against the user's own adhesion assay readouts.

CD44 Cell Adhesion Hyaluronic Acid

Angstrom6 In Vivo Anti-Metastatic Efficacy in the B16-F10 Murine Melanoma Lung Colonization Model

In a preclinical model of experimental metastasis, twice-daily subcutaneous administration of Angstrom6 at 100 mg/kg for 11 days reduced the number of lung foci generated by intravenous injection of B16-F10 melanoma cells by 50% relative to vehicle-treated control animals [1]. The study utilized C57BL/6 mice bearing B16-F10 cells, a well-established syngeneic model for evaluating anti-metastatic agents. This 50% reduction in pulmonary metastatic burden provides a quantitative benchmark for in vivo efficacy that is directly comparable to other anti-metastatic interventions evaluated in the same model system. The dosing regimen (100 mg/kg s.c. b.i.d.) and treatment duration (11 days) are explicitly documented, facilitating replication and cross-study comparison.

Metastasis In Vivo Pharmacology Melanoma

Clinical-Stage Validation: Angstrom6 (A6 Peptide) Human Pharmacokinetic and Phase II Efficacy Data

Angstrom6 has advanced through Phase 1 and Phase 2 clinical evaluation, providing human pharmacokinetic and safety data that are unavailable for most research-grade uPA/uPAR pathway modulators. In a Phase 1 study in healthy male volunteers, single subcutaneous doses up to 300 mg and repeated doses up to 150 mg were well-tolerated; the peptide was rapidly absorbed and eliminated predominantly unchanged in urine [1]. A subsequent multi-institutional Phase 2 Gynecologic Oncology Group trial evaluated Angstrom6 in patients with persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma, assessing anti-metastatic activity and tolerability [2]. While the compound did not meet its primary efficacy endpoint for regulatory approval, the availability of clinical-grade human PK parameters (Cmax, Tmax, AUC, t½) and extensive safety data distinguishes Angstrom6 from purely preclinical tool compounds. This clinical experience de-risks Angstrom6 for translational research applications where human-relevant exposure parameters are critical.

Clinical Pharmacology Pharmacokinetics Ovarian Cancer

Solubility Profile: High Aqueous and DMSO Solubility Enabling Flexible Formulation

Angstrom6 exhibits high solubility in both aqueous buffer and DMSO, with measured solubility of ≥100 mg/mL (approximately 109.77 mM) in each solvent at 25°C . This favorable solubility profile contrasts with many hydrophobic small-molecule uPA inhibitors (e.g., ZK824859, UK-371804) which often require DMSO stock solutions with limited aqueous compatibility. The ability to prepare concentrated stock solutions in water facilitates in vivo dosing without the confounding effects of organic co-solvents and simplifies in vitro assay preparation. For procurement planning, this translates to reduced solvent-related experimental variability and expanded formulation options for both cell culture and animal studies.

Formulation Solubility In Vitro Assay

Storage Stability: Validated 3-Year Shelf Life at -20°C Supporting Long-Term Experimental Continuity

Angstrom6 powder is documented as stable for a minimum of 3 years when stored at -20°C, with 4°C stability extending to 2 years . Stock solutions prepared in DMSO or aqueous buffer are stable for 6 months at -80°C and 1 month at -20°C. Room-temperature shipping stability has been verified by multiple vendors, eliminating cold-chain requirements during transit. This extended shelf-life profile provides procurement planners with confidence that bulk purchases will retain full biological activity over multi-year experimental timelines. In contrast, many research-grade peptides lack formal stability validation, introducing uncertainty regarding batch-to-batch consistency and long-term activity retention.

Stability Storage Procurement

Optimal Research and Industrial Applications for Angstrom6 Based on Quantified Evidence


In Vitro Metastasis and Cell Migration Assays Requiring Validated Nanomolar Potency

Angstrom6 is optimally deployed in transwell/Boyden chamber migration assays using ovarian or breast cancer cell lines (OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, MDA-MB361) where its IC50 range of 10–100 nM provides a quantitatively validated benchmark for experimental design [1]. The compound's dual mechanism—CD44 engagement and uPA/uPAR cascade interference—enables researchers to interrogate migration pathways that are not accessible with direct enzymatic uPA inhibitors. For robust dose-response studies, initial test concentrations should bracket the 10–100 nM range with titration to establish cell-line-specific IC50 values [1].

CD44 Signaling and Adhesion Pathway Investigation Without Receptor Blockade

Angstrom6 serves as a positive modulator of CD44 adhesive function, potentiating CD44-dependent adhesion to hyaluronic acid while activating downstream FAK and MAP/ERK phosphorylation cascades [1]. This functional profile distinguishes Angstrom6 from CD44-blocking antibodies or antagonistic peptides, making it the reagent of choice for experiments designed to dissect CD44 signaling dynamics without ablating receptor function. Researchers investigating the role of CD44 clustering, inside-out signaling, or hyaluronan-mediated adhesion should select Angstrom6 over CD44 antagonists [1].

In Vivo Metastasis Models Requiring Subcutaneous Dosing with Documented Anti-Metastatic Efficacy

For in vivo experimental metastasis studies, Angstrom6 provides a dosing benchmark of 100 mg/kg administered subcutaneously twice daily over 11 days, a regimen that reduced pulmonary metastatic burden by 50% in the B16-F10 syngeneic melanoma model [1]. This protocol can be adapted for other syngeneic or xenograft metastasis models, with the compound's high aqueous solubility (≥100 mg/mL) facilitating straightforward preparation of subcutaneous dosing solutions without organic co-solvents . The documented in vivo activity supports the use of Angstrom6 as a positive control or mechanistic probe in metastasis biology studies [1].

Translational Research Requiring Human PK-Calibrated Dosing and Clinical-Grade Characterization

Angstrom6 is uniquely suited for translational research programs that bridge preclinical findings to human-relevant experimental conditions. Unlike purely preclinical tool compounds, Angstrom6 benefits from completed Phase 1 and Phase 2 clinical trials that established human pharmacokinetic parameters (including absorption, distribution, and elimination profiles following subcutaneous administration) and an extensive safety database [1]. Researchers designing experiments with translational intent can reference clinical PK data to guide in vivo dosing strategies that approximate human exposure levels, reducing the risk of misalignment between preclinical and clinical observations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angstrom6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.